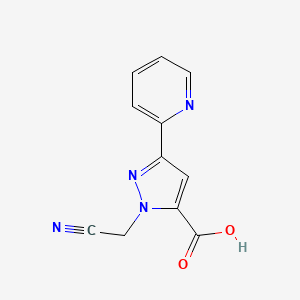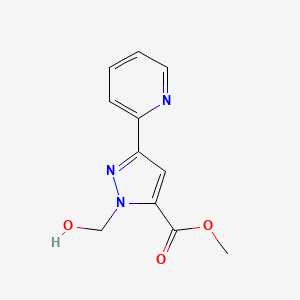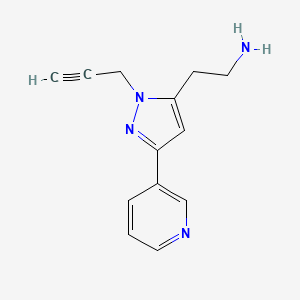![molecular formula C12H12N4 B1480876 1-エチル-7-(ピリジン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098025-77-3](/img/structure/B1480876.png)
1-エチル-7-(ピリジン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール
説明
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
ピラゾールアナログは、COX/LOX(リポキシゲナーゼ)の二重阻害特性により、強力な抗炎症薬の開発において潜在的な可能性があることが明らかになっています .
鎮痛作用
一部のピラゾール化合物は、尻尾振り試験やカラギーナン誘発ラット足浮腫法で測定された抗炎症効果など、効果的な鎮痛作用を示すことが示されています .
抗がん効果
最近の研究では、特定のピラゾール化合物に有意な抗がん効果が報告されており、その一例として、HCT116やMCF-7などの癌細胞株に関連するオーロラ-Aキナーゼの阻害が示されています .
生物医学的用途
問題の化合物に関連する1H-ピラゾロ[3,4-b]ピリジンの合成は、さまざまな生物医学的用途と相関しています .
縮合ピラゾロ誘導体の合成
医薬品化学において重要なピラゾロ[3,4-d]-チアゾールやピラゾロ[4,3-d]チアゾールなどの縮合ピラゾロ誘導体の合成に関する研究が行われています .
抗結核の可能性
ピラゾール部分を含むイミダゾール含有化合物が合成され、結核菌に対する抗結核の可能性が評価され、有望な結果が得られています .
作用機序
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety, have been known to show a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole.
Result of Action
Imidazole derivatives have been reported to show different biological activities , suggesting that they could have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
生化学分析
Biochemical Properties
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole and CDK2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and halting cell cycle progression.
Cellular Effects
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK2/cyclin A2 complex . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
At the molecular level, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to partial degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on cellular function are consistent over time, with sustained inhibition of CDK2 activity and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole influences metabolic flux and metabolite levels, affecting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells are influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Specific targeting signals and post-translational modifications may direct 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to particular cellular compartments, enhancing its efficacy. The subcellular distribution of the compound influences its ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
1-ethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKYQWGBHAABLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















